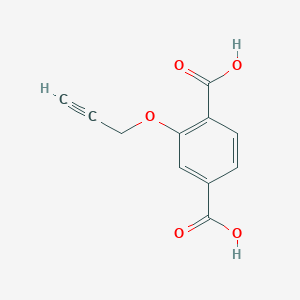
3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one typically involves the nitration of indole derivatives. One common method includes the electrophilic substitution reaction of indole with ammonium tetramethylnitrate, producing trifluoroacetyl nitrate as the nitrating agent . This reaction is carried out under non-acidic and non-metallic conditions, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The focus is on optimizing yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like trifluoroacetyl nitrate and other electrophiles are employed under mild conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Aminoindole derivatives.
Substitution: Various functionalized indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring structure allows it to bind to multiple receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-phenyl-1-substituted-indole: Known for its anti-inflammatory and analgesic activities.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one is unique due to its specific nitro and methyl substitutions, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
3-methyl-7-nitro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8N2O3/c1-5-6-3-2-4-7(11(13)14)8(6)10-9(5)12/h2-5H,1H3,(H,10,12) |
Clave InChI |
NCMRYSSUUWLACX-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


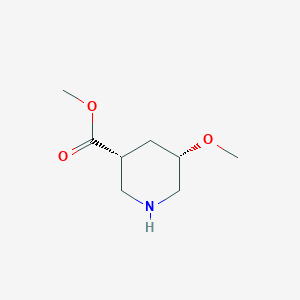
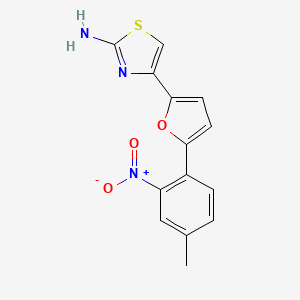
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)
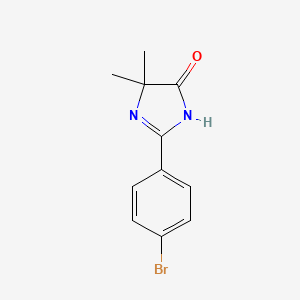
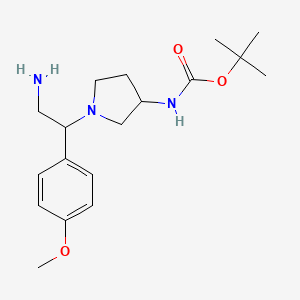
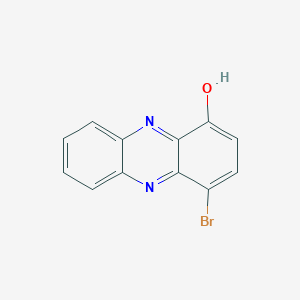
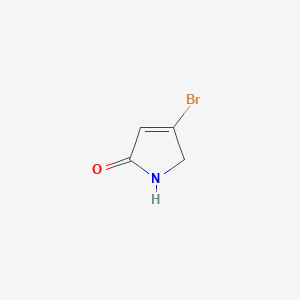

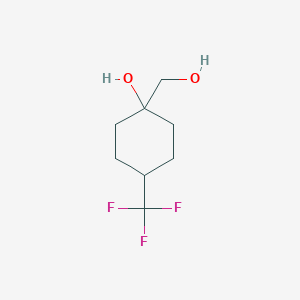
![(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione](/img/structure/B11763271.png)
![5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole](/img/structure/B11763274.png)
